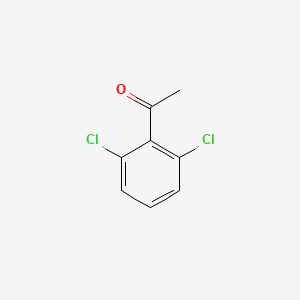

2',6'-Dichloroacetophenone

Description

The exact mass of the compound 1-(2,6-Dichlorophenyl)ethanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,6-dichlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O/c1-5(11)8-6(9)3-2-4-7(8)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYBDSXBLGCQKRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70174348 | |

| Record name | 1-(2,6-Dichlorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2040-05-3 | |

| Record name | 1-(2,6-Dichlorophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2040-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2',6'-Dichloroacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002040053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,6-Dichlorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,6-dichlorophenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.397 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2',6'-DICHLOROACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y6GD4KRT7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2',6'-Dichloroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',6'-Dichloroacetophenone is a chlorinated aromatic ketone that serves as a crucial intermediate in organic synthesis.[1][2] Its chemical structure, characterized by a phenyl ring substituted with two chlorine atoms and an acetyl group, makes it a versatile building block for the production of pharmaceuticals, agrochemicals, and dyes.[1][3] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, outlines standard experimental methodologies for their determination, and presents logical workflows relevant to its handling and synthesis.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are essential for designing synthetic routes, ensuring safe handling, and predicting its behavior in various chemical environments.

| Property | Value | Source(s) |

| CAS Number | 2040-05-3 | [1][3][4][5] |

| Molecular Formula | C₈H₆Cl₂O | [1][3][4] |

| Molecular Weight | 189.04 g/mol | [3][4][5][6] |

| Appearance | White to light yellow crystalline solid or powder.[1][3] | [1][3] |

| Melting Point | 37-41 °C (lit.) | [3][5][7] |

| Boiling Point | 176-180 °C at 83 mmHg | [2][3] |

| Density (Predicted) | 1.304 ± 0.06 g/cm³ | [3] |

| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol (B145695) and acetone.[1][3] | [1][2][3] |

| Flash Point | > 230 °F (> 110 °C) | [3] |

| Storage Conditions | Store at room temperature in a dry, well-sealed container.[1][2][3] | [1][2][3] |

| InChI Key | HYBDSXBLGCQKRE-UHFFFAOYSA-N | [1][3][5][6][7] |

Experimental Protocols

The determination of the physical properties of this compound relies on standard laboratory techniques. While specific documented protocols for this compound are not detailed in the provided search results, the following outlines the generally accepted methodologies.

1. Melting Point Determination (Capillary Method)

-

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. The capillary method is a common and accurate technique for determining the melting point range of a crystalline solid.

-

Methodology:

-

A small, finely powdered sample of this compound is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus, which contains a heating block or oil bath and a thermometer or digital temperature sensor.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has melted is the end of the range. The literature value is 37-41 °C.[5][7]

-

2. Boiling Point Determination (Distillation Method)

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For substances that may decompose at atmospheric pressure, vacuum distillation is employed.

-

Methodology:

-

A sample of this compound is placed in a distillation flask connected to a condenser, a receiving flask, and a vacuum source.

-

A manometer is included in the setup to accurately measure the pressure within the system.

-

The flask is heated, and the pressure is reduced to the desired level (e.g., 83 mmHg).[2][3]

-

The temperature at which the liquid boils and the vapor condenses on the thermometer bulb, resulting in a steady dropwise collection of distillate, is recorded as the boiling point at that specific pressure.

-

3. Solubility Assessment

-

Principle: Solubility is the ability of a solute to dissolve in a solvent to form a homogeneous solution. This is typically determined by qualitative or quantitative methods.

-

Methodology:

-

Qualitative: A small amount of this compound is added to a test tube containing a specific solvent (e.g., water, ethanol, acetone). The mixture is agitated. Visual inspection determines if the solid dissolves completely, partially, or not at all. It is known to be insoluble in water but soluble in organic solvents.[1][3]

-

Quantitative: A saturated solution is prepared by adding an excess of the compound to a known volume of solvent at a specific temperature. The solution is stirred until equilibrium is reached. The undissolved solid is filtered off, and the concentration of the dissolved compound in the filtrate is determined using an analytical technique such as UV-Vis spectroscopy or HPLC.

-

Logical Relationships and Workflows

The following diagrams illustrate the relationships between the compound's properties and its applications, as well as a generalized workflow for its synthesis. As this compound is primarily a synthetic intermediate, no established biological signaling pathways are associated with it.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. This compound | 2040-05-3 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. 2′,6′-二氯苯乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | C8H6Cl2O | CID 74877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2′,6′-二氯苯乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to 2',6'-Dichloroacetophenone: Chemical Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2',6'-dichloroacetophenone, a halogenated aromatic ketone with significant applications as a chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. This document details its chemical structure, CAS number, and physicochemical properties. A representative experimental protocol for its synthesis via Friedel-Crafts acylation is provided, alongside a discussion of the reaction mechanism. Furthermore, this guide explores its role in organic synthesis and its known biological activities, offering valuable insights for professionals in research and development.

Chemical Identity and Properties

This compound is a disubstituted acetophenone (B1666503) characterized by the presence of two chlorine atoms at the 2' and 6' positions of the phenyl ring.

Chemical Structure:

CAS Number: 2040-05-3[1]

Molecular Formula: C₈H₆Cl₂O[1]

Molecular Weight: 189.04 g/mol [1]

Synonyms: 1-(2,6-dichlorophenyl)ethanone[1]

A summary of the key physicochemical and safety data for this compound is presented in the table below.

| Property | Value | Reference |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 37-41 °C | [2] |

| Boiling Point | 176-180 °C at 83 mmHg | [3] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol (B145695) and acetone | [1] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [3] |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | [3] |

Synthesis of this compound

The primary method for the synthesis of this compound and its isomers is the Friedel-Crafts acylation of a dichlorobenzene substrate.[4][5] This electrophilic aromatic substitution reaction involves the acylation of the aromatic ring with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).

Reaction Mechanism

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism, which can be summarized in the following steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) activates the acylating agent (e.g., acetyl chloride) to form a highly electrophilic acylium ion.

-

Electrophilic Attack: The electron-rich aromatic ring of the dichlorobenzene attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.

-

Deprotonation: A weak base, typically the [AlCl₄]⁻ complex, removes a proton from the arenium ion, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

References

Solubility Profile of 2',6'-Dichloroacetophenone in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2',6'-dichloroacetophenone, a key intermediate in various synthetic processes. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines the known qualitative solubility and presents a detailed, generalized experimental protocol for the quantitative determination of its solubility in various organic solvents using the widely accepted shake-flask method coupled with gravimetric analysis. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound in their work and to accurately determine its solubility in relevant solvent systems.

Introduction

This compound is a chlorinated aromatic ketone that serves as a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals. Its chemical structure, featuring a dichlorinated phenyl ring attached to an acetyl group, influences its physical and chemical properties, including its solubility. A thorough understanding of its solubility in various organic solvents is critical for reaction optimization, purification processes, formulation development, and ensuring reproducible experimental outcomes.

This guide addresses the current knowledge on the solubility of this compound and provides a practical framework for its quantitative determination.

Qualitative Solubility of this compound

Based on available data, this compound is generally characterized by its limited solubility in aqueous solutions and good solubility in common organic solvents.

-

Organic Solvents: Soluble in solvents such as ethanol, acetone, and methanol.[1]

While this qualitative information is useful for initial solvent screening, precise quantitative data is often required for process development and modeling.

Quantitative Solubility Data

Disclaimer: The numerical values presented in Table 1 are hypothetical and for illustrative purposes only. They are intended to serve as a guide for presenting experimentally determined data.

Table 1: Illustrative Solubility of this compound in Various Organic Solvents at 25°C

| Solvent | Chemical Formula | Dielectric Constant (approx.) | Hypothetical Solubility ( g/100 mL) |

| Acetone | C₃H₆O | 20.7 | 45.8 |

| Ethanol | C₂H₅OH | 24.5 | 32.5 |

| Methanol | CH₃OH | 32.7 | 28.1 |

| Ethyl Acetate | C₄H₈O₂ | 6.0 | 55.2 |

| Isopropanol | C₃H₈O | 18.3 | 25.9 |

| Toluene | C₇H₈ | 2.4 | 60.5 |

| Dichloromethane | CH₂Cl₂ | 9.1 | 75.3 |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a solid in a liquid.[4] The following is a detailed, generalized protocol that can be adapted to determine the solubility of this compound in various organic solvents.

Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Spatula

-

Glass vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (solvent-compatible, e.g., PTFE, with a pore size of 0.45 µm or smaller)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum oven

-

Desiccator

Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial or flask. An excess is visually confirmed by the presence of undissolved solid at the bottom of the container.

-

Add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or use a magnetic stirrer.

-

Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. The attainment of equilibrium can be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) and observing no significant change in the measured solubility.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the undissolved solid to settle by stopping the agitation and letting the vials stand undisturbed for a short period in the temperature-controlled environment.

-

Carefully draw the supernatant (the clear liquid phase) into a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry evaporation dish or vial. This step is crucial to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Accurately weigh the evaporation dish containing the filtered saturated solution.

-

Carefully evaporate the solvent in a well-ventilated fume hood. The evaporation can be accelerated by gentle heating in a drying oven at a temperature well below the boiling point of the solvent and the melting point of this compound.

-

Once the solvent is completely evaporated, place the evaporation dish in a desiccator to cool to room temperature.

-

Weigh the evaporation dish containing the dried solid residue.

-

Repeat the drying and weighing steps until a constant mass is obtained.[5]

-

Data Calculation

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [ (Mass of dish with residue - Mass of empty dish) / (Mass of dish with solution - Mass of dish with residue) ] * Density of solvent (g/mL) * 100

Alternatively, if the volume of the filtered solution is known:

Solubility ( g/100 mL) = [ (Mass of dish with residue - Mass of empty dish) / Volume of filtered solution (mL) ] * 100

Visualizing the Experimental Workflow

To provide a clear, high-level overview of the experimental process, the following diagram illustrates the logical flow of the shake-flask method for solubility determination.

References

Spectroscopic Profile of 2',6'-Dichloroacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2',6'-Dichloroacetophenone (CAS No: 2040-05-3), a compound of interest in synthetic chemistry and drug discovery. This document presents available experimental and predicted spectroscopic data, detailed methodologies for data acquisition, and a logical workflow for spectroscopic analysis.

Spectroscopic Data

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.30 - 7.45 | m | 3H | Ar-H |

| ~2.60 | s | 3H | -C(O)CH₃ |

Note: Predicted chemical shifts can vary depending on the software and method used. The aromatic protons are expected to show a complex multiplet pattern.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~200 | C=O |

| ~138 | Ar-C (quaternary, C-Cl) |

| ~132 | Ar-C (quaternary, C-C=O) |

| ~130 | Ar-CH |

| ~128 | Ar-CH |

| ~30 | -CH₃ |

Note: Predicted chemical shifts for quaternary carbons are often less intense in experimental spectra.

Infrared (IR) Spectroscopy

The following table summarizes the key absorption bands from the gas-phase infrared spectrum of this compound, as provided by the NIST/EPA Gas-Phase Infrared Database.[1]

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000 | Medium | Aromatic C-H Stretch |

| ~1720 | Strong | C=O (Carbonyl) Stretch |

| ~1570, ~1440 | Medium-Strong | Aromatic C=C Stretch |

| ~780 | Strong | C-Cl Stretch |

Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by its molecular ion peak and distinct fragmentation pattern. The data presented is from the NIST Mass Spectrometry Data Center.[2]

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 188, 190, 192 | ~30, ~20, ~3 | [M]⁺, [M+2]⁺, [M+4]⁺ (Molecular ion cluster due to two Cl isotopes) |

| 173, 175 | 100, ~65 | [M-CH₃]⁺ (Base Peak) |

| 111, 113 | ~35, ~12 | [C₆H₃Cl]⁺ |

| 75 | ~25 | [C₆H₃]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented. Instrument-specific parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Transfer the solution to a clean NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation (Gas Phase): For a gas-phase spectrum, the sample is introduced into an evacuated gas cell. The cell is then placed in the beam path of the IR spectrometer.

-

Data Acquisition: An FT-IR spectrometer is used to record the spectrum. A background spectrum of the empty cell is first recorded and automatically subtracted from the sample spectrum. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For GC-MS, the sample is first vaporized and separated from any impurities on a GC column.

-

Ionization: Electron Ionization (EI) is a common method for small organic molecules. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

References

Analysis of 2',6'-Dichloroacetophenone: A Technical Guide to its ¹H and ¹³C NMR Spectra

An in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2',6'-dichloroacetophenone is presented in this technical guide. The following sections detail the predicted spectral data, a standard experimental protocol for NMR analysis of this and similar small molecules, and a logical workflow for spectral acquisition and interpretation.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the limited availability of experimentally verified and published ¹H and ¹³C NMR data for this compound, the following tables summarize predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz). These predictions are based on established principles of NMR spectroscopy and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| CH₃ (H-a) | 2.5 - 2.7 | Singlet (s) | - | 3H |

| Aromatic (H-4') | 7.2 - 7.4 | Triplet (t) | 7.5 - 8.5 | 1H |

| Aromatic (H-3', H-5') | 7.1 - 7.3 | Doublet (d) | 7.5 - 8.5 | 2H |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C=O | 195 - 200 |

| C-1' | 135 - 140 |

| C-2', C-6' | 130 - 135 |

| C-4' | 128 - 132 |

| C-3', C-5' | 126 - 130 |

| CH₃ | 30 - 35 |

Experimental Protocol for NMR Analysis

The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra, applicable to this compound and other small organic molecules.

1. Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Ensure the sample is fully dissolved. If necessary, gently warm the solution or use a vortex mixer.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.

2. NMR Spectrometer Setup and Data Acquisition:

-

The NMR spectra should be acquired on a spectrometer with a proton frequency of 400 MHz or higher.

-

For ¹H NMR:

-

Acquire the spectrum at room temperature.

-

Typical spectral parameters include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds.

-

Collect a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

-

-

For ¹³C NMR:

-

Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for each carbon.

-

Typical spectral parameters include a spectral width of 200-220 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 2-5 seconds.

-

A larger number of scans (typically 128 or more) will be required due to the lower natural abundance of the ¹³C isotope.

-

3. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for both ¹H and ¹³C spectra.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce the connectivity of the protons.

Visualization of NMR Analysis Workflow and Molecular Structure

The following diagrams illustrate the logical flow of the NMR analysis process and the structure of the analyte.

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 2',6'-Dichloroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2',6'-dichloroacetophenone. Understanding the fragmentation pathways of this and related compounds is crucial for structural elucidation, impurity profiling, and metabolic studies in the fields of chemical research and pharmaceutical development. This document outlines the key fragment ions, proposes fragmentation mechanisms, and provides a standardized experimental protocol for acquiring reproducible mass spectra.

Molecular Structure and Properties

This compound (C₈H₆Cl₂O) is a halogenated aromatic ketone with a molecular weight of approximately 189.04 g/mol .[1][2][3] Its structure, characterized by a dichlorinated phenyl ring attached to an acetyl group, dictates its behavior under electron ionization, leading to a distinctive fragmentation pattern.

Mass Spectrometry Fragmentation Analysis

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions that provide a clear fingerprint for its identification. The primary fragmentation processes observed are alpha-cleavage and losses of neutral molecules, which are typical for ketones and halogenated aromatic compounds.[4][5]

Key Fragmentation Pathways

Upon electron impact, the this compound molecule (M) is ionized to form a molecular ion (M⁺˙) at m/z 188 (and its isotopic peaks). This molecular ion then undergoes fragmentation through several key pathways:

-

Alpha-Cleavage: The most prominent fragmentation pathway for acetophenones is the cleavage of the bond between the carbonyl group and the methyl group (α-cleavage).[5][6] This results in the loss of a methyl radical (•CH₃) and the formation of the highly stable 2,6-dichlorobenzoyl cation at m/z 173 . This is often the base peak in the spectrum, indicating its high relative abundance.

-

Loss of Carbon Monoxide (CO): The 2,6-dichlorobenzoyl cation (m/z 173) can further fragment by losing a neutral carbon monoxide molecule. This leads to the formation of the 2,6-dichlorophenyl cation at m/z 145 .

-

Formation of the Acetyl Cation: A less dominant alpha-cleavage can occur on the other side of the carbonyl group, leading to the formation of the acetyl cation (CH₃CO⁺) at m/z 43 .

-

Loss of Chlorine: Fragmentation involving the loss of a chlorine atom from the molecular ion or major fragments can also occur, leading to ions at various lower m/z values.

Quantitative Fragmentation Data

The relative abundances of the major ions observed in the electron ionization mass spectrum of this compound are summarized in the table below. The data is sourced from the NIST Mass Spectrometry Data Center.[1]

| m/z | Proposed Fragment Ion | Relative Abundance (%) |

| 188 | [C₈H₆Cl₂O]⁺˙ (Molecular Ion) | 25 |

| 173 | [C₇H₃Cl₂O]⁺ | 100 (Base Peak) |

| 145 | [C₆H₃Cl₂]⁺ | 60 |

| 110 | [C₆H₃Cl]⁺˙ | 30 |

| 75 | [C₆H₃]⁺ | 20 |

| 43 | [C₂H₃O]⁺ | 15 |

Visualization of the Fragmentation Pathway

The logical relationship of the key fragmentation steps can be visualized as a directed graph.

Caption: Proposed fragmentation pathway of this compound under electron ionization.

Experimental Protocol for Mass Spectrometry Analysis

This section provides a detailed methodology for acquiring the electron ionization mass spectrum of this compound. The protocol is based on standard procedures for the analysis of volatile and thermally stable organic compounds.[3][4]

Instrumentation

-

Mass Spectrometer: A quadrupole, time-of-flight (TOF), or magnetic sector mass spectrometer equipped with an electron ionization (EI) source.

-

Inlet System: Gas chromatograph (GC) or a direct insertion probe. For a pure solid sample, a direct insertion probe is suitable. For mixture analysis, GC is required.

Reagents and Materials

-

Sample: this compound, solid.

-

Solvent (for GC inlet): High-purity solvent in which the sample is soluble (e.g., methanol, acetonitrile, or dichloromethane). The solvent should be volatile and not interfere with the analyte peaks.

Sample Preparation

-

Direct Insertion Probe:

-

Place a small amount (microgram to nanogram quantity) of the solid this compound into a clean capillary tube.

-

Insert the capillary tube into the direct insertion probe.

-

-

GC Inlet:

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., 1 mg/mL).

-

Inject 1 µL of the solution into the GC-MS system.

-

Mass Spectrometer Operating Conditions

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV.[3][4] This is a standard energy that provides reproducible fragmentation patterns and allows for comparison with spectral libraries.

-

Ion Source Temperature: 200-250 °C. The temperature should be high enough to ensure volatilization of the sample without causing thermal degradation.

-

Mass Range: Scan from m/z 40 to 250 to cover the molecular ion and all expected fragments.

-

Scan Rate: 1-2 scans/second.

GC Conditions (if applicable)

-

Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically suitable for aromatic ketones.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280 °C.

Data Acquisition and Analysis

-

Acquire the mass spectrum and total ion chromatogram (for GC-MS).

-

Identify the molecular ion peak and major fragment ions.

-

Compare the acquired spectrum with a reference spectrum from a database (e.g., NIST) for confirmation.

-

Analyze the fragmentation pattern to elucidate the structure of any unknown related compounds.

Conclusion

The mass spectrometry fragmentation pattern of this compound is well-defined and dominated by alpha-cleavage, leading to a characteristic base peak at m/z 173. The subsequent loss of carbon monoxide provides another key diagnostic ion at m/z 145. This detailed understanding of its fragmentation, coupled with the standardized experimental protocol, provides a robust framework for the confident identification and characterization of this compound in various research and development settings.

References

- 1. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]

- 2. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Electron ionization - Wikipedia [en.wikipedia.org]

- 4. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 5. sharedresearchfacilities.wvu.edu [sharedresearchfacilities.wvu.edu]

- 6. researchgate.net [researchgate.net]

Thermochemical properties of 2',6'-Dichloroacetophenone

An In-depth Technical Guide on the Thermochemical Properties of 2',6'-Dichloroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for this compound. Due to the limited availability of experimentally determined thermochemical properties for this specific compound, this paper presents high-quality estimated data and details the established experimental protocols used for determining such properties for analogous substituted acetophenones. This information is crucial for professionals in research and drug development for applications such as process design, safety analysis, and computational modeling.

Core Thermochemical Properties

This compound is a disubstituted aromatic ketone with the chemical formula C₈H₆Cl₂O.[1][2] Its thermochemical properties are critical for understanding its behavior in chemical reactions and for process optimization.

Data Presentation

The following table summarizes the key thermochemical and physical properties of this compound. It is important to note that the majority of the thermochemical data presented here are estimations derived from the Joback method, a group contribution method used for the prediction of physical properties from a chemical structure.[1]

| Property | Value | Unit | Source/Method |

| Molecular Weight | 189.04 | g/mol | [1][3][4] |

| Melting Point | 37 - 41 | °C | [3][4] |

| Boiling Point | 176 - 180 at 83 mmHg | °C | [4][5] |

| Standard Enthalpy of Formation (hf) | -138.92 | kJ/mol | Joback Method[1] |

| Standard Gibbs Free Energy of Formation (gf) | -43.15 | kJ/mol | Joback Method[1] |

| Enthalpy of Fusion (hfus) | 19.73 | kJ/mol | Joback Method[1] |

| Enthalpy of Vaporization (hvap) | 52.52 | kJ/mol | Joback Method[1] |

| Ideal Gas Heat Capacity (cpg) | See Temperature Dependent Data | J/mol·K | Joback Method[1] |

| Critical Temperature (tc) | 782.69 | K | Joback Method[1] |

| Critical Pressure (pc) | 3476.55 | kPa | Joback Method[1] |

| Critical Volume (vc) | 0.479 | m³/kmol | Joback Method[1] |

Temperature Dependent Ideal Gas Heat Capacity (cpg)[1]

| Temperature (K) | cpg (J/mol·K) |

| 547.81 | 237.65 |

| 586.96 | 247.15 |

| 626.10 | 256.00 |

| 665.25 | 264.24 |

| 704.39 | 271.89 |

| 743.54 | 278.97 |

| 782.69 | 285.50 |

Experimental Protocols for Thermochemical Data Determination

Determination of Enthalpy of Vaporization/Sublimation: Gas Saturation Method

The gas saturation method is a reliable technique for measuring the vapor pressure of a substance at different temperatures, from which the enthalpy of vaporization or sublimation can be derived.

Methodology:

-

A stream of an inert carrier gas is passed through or over the substance under investigation at a constant, precisely controlled temperature.

-

The carrier gas becomes saturated with the vapor of the substance.

-

The amount of the substance transported by the gas is determined, typically by condensing the vapor at a lower temperature and measuring its mass.

-

The vapor pressure is calculated from the amount of sublimed or evaporated material, the volume of the carrier gas, and the temperature.

-

By measuring the vapor pressure at a range of temperatures, the enthalpy of vaporization/sublimation can be calculated using the Clausius-Clapeyron equation.

Determination of Enthalpy of Fusion: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[6]

Methodology:

-

A small, accurately weighed sample of the crystalline solid is placed in a sample pan. An empty pan is used as a reference.

-

The sample and reference are heated at a constant rate.

-

The difference in heat flow to the sample and reference is monitored.

-

When the sample melts, it absorbs additional energy (the enthalpy of fusion), resulting in a measurable endothermic peak in the DSC curve.

-

The area under this peak is directly proportional to the enthalpy of fusion, which can be quantified by calibration with a standard of known enthalpy of fusion.

Determination of Enthalpy of Formation: Combustion Calorimetry and Quantum Chemical Calculations

The experimental determination of the standard enthalpy of formation for organic compounds typically involves combustion calorimetry.

Methodology (Combustion Calorimetry):

-

A precisely weighed sample of the compound is burned in a high-pressure oxygen atmosphere within a calorimetric bomb.

-

The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is accurately measured.

-

The energy of combustion is calculated from the temperature change and the heat capacity of the calorimeter.

-

The standard enthalpy of formation is then derived from the standard enthalpy of combustion using Hess's law, with knowledge of the standard enthalpies of formation of the combustion products (CO₂, H₂O, and HCl in the case of this compound).

Computational Methodology (Quantum Chemical Calculations): High-level quantum chemical methods, such as G3MP2 and G4, are also employed to provide reliable estimations of the gas-phase standard molar enthalpies of formation.[6][7] These ab initio calculations are based on fundamental quantum mechanical principles and can provide highly accurate thermochemical data, which can be used to validate or supplement experimental results.

Logical Workflow for Thermochemical Property Determination

The following diagram illustrates the logical workflow for the experimental and computational determination of the key thermochemical properties of a compound like this compound.

Caption: Logical workflow for the determination of thermochemical properties.

This guide provides a foundational understanding of the thermochemical properties of this compound, grounded in established estimation methods and detailed experimental protocols for analogous compounds. For definitive values, dedicated experimental determination is recommended.

References

- 1. chemeo.com [chemeo.com]

- 2. 2,6-Dichloroacetophenone [webbook.nist.gov]

- 3. 2 ,6 -Dichloroacetophenone 97 2040-05-3 [sigmaaldrich.com]

- 4. This compound | 2040-05-3 [chemicalbook.com]

- 5. This compound, 98% | Fisher Scientific [fishersci.ca]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Stability of 2',6'-Dichloroacetophenone Under Acidic and Basic Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential stability of 2',6'-dichloroacetophenone under various acidic and basic conditions. Due to the limited availability of specific experimental data for this compound in public literature, this guide synthesizes information from analogous structures and fundamental chemical principles to predict its stability profile. It outlines putative degradation pathways, detailed experimental protocols for forced degradation studies, and the development of a stability-indicating analytical method. This document is intended to serve as a foundational resource for researchers initiating stability studies on this compound and related halogenated aromatic ketones.

Introduction

This compound is a halogenated aromatic ketone that serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1][2] The stability of such intermediates is a critical parameter in drug development and manufacturing, as degradation can lead to the formation of impurities that may affect the safety, efficacy, and shelf-life of the final product. Understanding the degradation profile of this compound under stressed conditions, such as exposure to acidic and basic environments, is therefore essential for developing robust formulations and analytical methods.

Forced degradation studies are a regulatory requirement and a crucial tool in the pharmaceutical industry to understand the intrinsic stability of a drug substance, elucidate degradation pathways, and identify potential degradation products.[3][4][5] This guide will explore the theoretical stability of this compound and provide practical methodologies for its experimental evaluation.

Predicted Stability and Putative Degradation Pathways

The reactivity of this compound is primarily influenced by the electron-withdrawing nature of the carbonyl group and the two chlorine atoms on the aromatic ring, as well as the presence of acidic α-hydrogens.

Stability Under Acidic Conditions

Under acidic conditions, the carbonyl oxygen of this compound can be protonated, which activates the carbonyl carbon for nucleophilic attack. The primary degradation pathway is likely to be acid-catalyzed enolization.[6][7] Due to the steric hindrance provided by the two ortho-chloro substituents, direct nucleophilic attack on the carbonyl carbon by water might be slower compared to unhindered acetophenones.[8]

Putative Acidic Degradation Pathway:

The main reaction under acidic conditions is the keto-enol tautomerism. While this is an equilibrium, prolonged exposure to strong acidic conditions and heat could potentially lead to further reactions, although the aromatic ring and the C-Cl bonds are generally stable to acid hydrolysis.

Stability Under Basic Conditions

In basic media, the α-hydrogens of the acetyl group are acidic (pKa of acetophenone (B1666503) α-hydrogens is approximately 18-19) and can be abstracted by a base to form a resonance-stabilized enolate.[6] This enolate is a key intermediate in various reactions. The primary degradation pathway under basic conditions is expected to be base-catalyzed hydrolysis or other reactions stemming from the enolate. Unlike acidic hydrolysis, base-catalyzed reactions often involve direct nucleophilic attack by hydroxide (B78521) ions.[4] For some chloro-substituted aromatic compounds, nucleophilic aromatic substitution of a chlorine atom can occur under strong basic conditions, although this is generally difficult without strong activation. A more likely scenario for this compound is reaction at the acetyl group.

Putative Basic Degradation Pathway:

A potential degradation pathway under strong basic conditions could be the haloform reaction if the methyl group is sufficiently reactive, leading to the formation of 2,6-dichlorobenzoic acid and chloroform. Another possibility is a base-catalyzed self-condensation (aldol-type reaction) via the enolate intermediate, though this is dependent on concentration and reaction conditions.

Quantitative Data Summary (Hypothetical)

Table 1: Summary of Forced Degradation Studies (Hypothetical Data)

| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation | Major Degradation Products |

| Acidic Hydrolysis | 0.1 M HCl | 24 | 80 | 5% | 2',6'-dichloro-1-phenylethanol |

| Basic Hydrolysis | 0.1 M NaOH | 8 | 60 | 15% | 2,6-Dichlorobenzoic acid |

| Oxidative | 3% H₂O₂ | 24 | RT | 10% | Oxidized derivatives |

| Thermal | Solid state | 72 | 105 | <1% | None detected |

| Photolytic | UV/Vis light | 48 | RT | 2% | Photodegradation products |

Table 2: Hypothetical Degradation Kinetics

| Condition | Apparent Rate Constant (k) (s⁻¹) | Half-life (t½) (hours) |

| 0.1 M HCl, 80°C | 6.0 x 10⁻⁷ | 320 |

| 0.1 M NaOH, 60°C | 5.8 x 10⁻⁶ | 33 |

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on this compound and for the development of a stability-indicating HPLC method.

Forced Degradation (Stress) Studies

Forced degradation studies should be performed on a single batch of this compound.[3]

4.1.1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

4.1.2. Acidic Hydrolysis:

-

To 1 mL of the stock solution, add 9 mL of 0.1 M hydrochloric acid.

-

Reflux the solution at 80°C for 24 hours.

-

Withdraw samples at appropriate time intervals (e.g., 0, 4, 8, 12, 24 hours).

-

Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide and dilute with the mobile phase for HPLC analysis.

4.1.3. Basic Hydrolysis:

-

To 1 mL of the stock solution, add 9 mL of 0.1 M sodium hydroxide.

-

Heat the solution at 60°C for 8 hours.

-

Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 6, 8 hours).

-

Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid and dilute with the mobile phase for HPLC analysis.

4.1.4. Oxidative Degradation:

-

To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide.

-

Keep the solution at room temperature, protected from light, for 24 hours.

-

Withdraw samples at appropriate time intervals and dilute with the mobile phase for HPLC analysis.

4.1.5. Thermal Degradation:

-

Place a known amount of solid this compound in a thermostatically controlled oven at 105°C for 72 hours.

-

At various time points, dissolve a weighed amount of the solid in a suitable solvent to a known concentration for HPLC analysis.

4.1.6. Photolytic Degradation:

-

Expose a solution of this compound (e.g., 100 µg/mL in acetonitrile) to UV (254 nm) and visible light in a photostability chamber.

-

A control sample should be kept in the dark under the same conditions.

-

Analyze samples at various time points by HPLC. Photolytic degradation often affects aromatic and halogenated compounds.[4]

Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial to separate and quantify the parent compound from its degradation products.[9][10][11][12]

4.2.1. Chromatographic Conditions (A starting point):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution of acetonitrile and water (with 0.1% formic acid) is a good starting point for separating compounds with varying polarities.[13]

-

Gradient Program: Start with a higher aqueous composition (e.g., 70% water) and gradually increase the acetonitrile concentration (e.g., to 90%) over 20-30 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Based on the UV spectrum of this compound. A photodiode array (PDA) detector is recommended to monitor multiple wavelengths and assess peak purity.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

4.2.2. Method Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method will be demonstrated by its ability to resolve the main peak from all degradation product peaks.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Acid-catalyzed enolization of this compound.

Caption: Base-catalyzed enolate formation from this compound.

Caption: Experimental workflow for forced degradation studies.

Conclusion

While specific stability data for this compound is scarce, a thorough understanding of the reactivity of acetophenones and halogenated aromatic compounds allows for the prediction of its stability profile and potential degradation pathways. The ortho-chloro substituents are expected to play a significant role in the molecule's reactivity, primarily through steric hindrance. This technical guide provides a robust framework for initiating comprehensive stability studies. The detailed experimental protocols for forced degradation and the development of a stability-indicating HPLC method will enable researchers to generate the necessary data to ensure the quality, safety, and efficacy of products derived from this important chemical intermediate. The putative degradation pathways outlined herein should be confirmed through the characterization of degradation products using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

References

- 1. This compound | 2040-05-3 [chemicalbook.com]

- 2. guidechem.com [guidechem.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 5. ajpsonline.com [ajpsonline.com]

- 6. app.studyraid.com [app.studyraid.com]

- 7. Acid-catalyzed enolization of acetophenone: catalysis by bisulfate ion in sulfuric acid solutions | CoLab [colab.ws]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. stability-indicating hplc method: Topics by Science.gov [science.gov]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

In-Depth Technical Guide: Material Safety Data Sheet for 2',6'-Dichloroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 2',6'-Dichloroacetophenone (CAS No. 2040-05-3). The information is compiled from various material safety data sheets (MSDS) and chemical databases to ensure a thorough understanding of the associated hazards, handling procedures, and emergency protocols. This document is intended to be a critical resource for laboratory personnel and anyone involved in the handling and use of this compound in a professional research and development setting.

Chemical Identification and Physical Properties

This compound is a chlorinated aromatic ketone used as an important raw material and intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1][2] Its fundamental properties are summarized below.

| Identifier | Value | Source |

| Chemical Name | 1-(2,6-dichlorophenyl)ethanone | [3][4] |

| Synonyms | This compound, 1-(2,6-Dichlorophenyl)ethan-1-one | [1][3][5] |

| CAS Number | 2040-05-3 | [3][5][6] |

| EC Number | 218-035-7 | [3][6] |

| Molecular Formula | C₈H₆Cl₂O | [3][5][7] |

| Molecular Weight | 189.04 g/mol | [3][4][6][7] |

| Physical Property | Value | Source |

| Appearance | White to light yellow crystalline powder or solid.[5] | [3][5][6] |

| Odor | Strong, pungent odor. | [5] |

| Melting Point | 37-41 °C | [1][6][8] |

| Boiling Point | 176-180 °C at 83 mmHg | [2][8] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and acetone. | [1][2][5] |

| Flash Point | >230 °F (>110 °C) | [8] |

Hazard Identification and Classification

This compound is classified as hazardous. The following table summarizes its GHS (Globally Harmonized System) classification.

| Hazard Class | Category | Hazard Statement | Source |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. | [3][4][6][7] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation. | [3][4][6][7] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation. | [3][4][6] |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed. | [7] |

| Acute Toxicity (Inhalation) | 4 | Harmful if inhaled. | [7] |

Safe Handling and Storage

Proper handling and storage are crucial to minimize risk.

| Procedure | Details | Source |

| Handling | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use only in a well-ventilated area or under a chemical fume hood. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. | [3][7] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store locked up. | [3][7] |

| Incompatible Materials | Strong oxidizing agents, strong bases. | [7][9] |

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn when handling this compound.

| PPE Type | Specification | Source |

| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles. | [3] |

| Hand Protection | Handle with gloves. Gloves must be inspected prior to use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. | [3] |

| Skin and Body Protection | Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. | [10] |

| Respiratory Protection | Use a NIOSH (US) or EN 149 (EU) approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A dust mask type N95 (US) is recommended. | [6][11] |

First Aid Measures

The following diagram outlines the immediate actions to be taken in case of exposure.

Caption: First aid procedures for different exposure routes.

Accidental Release Measures

In the event of a spill, the following workflow should be followed to ensure safety and proper cleanup.

Caption: Workflow for responding to an accidental spill.

Toxicological Information

Detailed toxicological studies on this compound are limited. Most available safety data sheets indicate that specific data for acute toxicity (oral, dermal, inhalation), carcinogenicity, mutagenicity, and reproductive toxicity are not available.[3][8] The known effects are primarily irritation.

| Toxicological Endpoint | Result/Observation | Source |

| Acute Toxicity | No data available. | [3][8] |

| Skin Corrosion/Irritation | Causes skin irritation. | [3][7] |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | [3][7] |

| Respiratory or Skin Sensitization | No data available. | [8] |

| Germ Cell Mutagenicity | No data available. | [8] |

| Carcinogenicity | No data available. IARC: Not identified as a probable, possible or confirmed human carcinogen. | [8] |

| Reproductive Toxicity | No data available. | [8] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. Target organ: Respiratory system. | [6][7][8] |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available. | [8] |

| Aspiration Hazard | No data available. | [8] |

Experimental Protocols

While specific experimental reports on the toxicology of this compound are not publicly available, the classifications for skin and eye irritation are based on standardized methodologies. The following sections describe the general principles of the experimental protocols typically used for such assessments, based on OECD guidelines.

Skin Irritation Testing (General Protocol - OECD 439)

In vitro skin irritation testing is a non-animal method used to determine the potential of a substance to cause reversible skin damage.

Methodology:

-

Model: A reconstructed human epidermis (RhE) model is used, which consists of human-derived epidermal keratinocytes cultured to form a multi-layered, highly differentiated model of the human epidermis.

-

Application: A small amount of the test substance (this compound) is applied topically to the surface of the RhE tissue.

-

Exposure: The substance remains in contact with the tissue for a defined period (e.g., 60 minutes).

-

Incubation: After exposure, the tissue is rinsed and incubated for a post-exposure period (e.g., 42 hours) to allow for the expression of cytotoxic effects.

-

Viability Assessment: Tissue viability is measured using a colorimetric assay, typically the MTT assay. In this assay, viable cells reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product, which is then extracted and quantified by measuring its optical density.

-

Classification: The viability of the test substance-treated tissue is compared to that of a negative control. If the mean tissue viability is reduced to ≤ 50%, the substance is classified as a skin irritant.

Eye Irritation Testing (General Protocol - OECD 437 & 438)

Ex vivo methods are often used to assess serious eye damage and irritation potential, reducing the need for live animal testing.

Methodology (Bovine Corneal Opacity and Permeability - BCOP, OECD 437):

-

Model: Corneas are obtained from the eyes of freshly slaughtered cattle.

-

Application: The test substance is applied to the epithelial surface of the cornea.

-

Exposure: The cornea is exposed for a set duration (e.g., 10 minutes), after which it is rinsed.

-

Endpoints Measured:

-

Opacity: The cloudiness of the cornea is measured using an opacitometer.

-

Permeability: The passage of a fluorescein (B123965) dye through the cornea is measured with a spectrophotometer.

-

-

Calculation: An In Vitro Irritancy Score (IVIS) is calculated based on the opacity and permeability values.

-

Classification: The IVIS score is used to classify the substance. High scores indicate a potential for causing serious eye damage (corrosive), while lower scores indicate irritation or no irritation.

Methodology (Isolated Chicken Eye - ICE, OECD 438):

-

Model: Eyes are obtained from freshly slaughtered chickens.

-

Application: The test substance is applied directly to the corneal surface.

-

Endpoints Measured: Corneal swelling, opacity, and fluorescein retention are measured at various time points after application.

-

Classification: The severity of the observed effects across the different endpoints determines the irritation classification.

Fire-Fighting and Extinguishing Measures

| Aspect | Recommendation | Source |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. | [3] |

| Specific Hazards | Hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen chloride gas. | [3][7] |

| Protective Equipment | Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary. | [3] |

Stability and Reactivity

| Parameter | Information | Source |

| Reactivity | No data available. | |

| Chemical Stability | Stable under recommended storage conditions. | [7] |

| Possibility of Hazardous Reactions | None under normal processing. | [7] |

| Conditions to Avoid | Incompatible products, excess heat, and dust formation. | [7] |

| Incompatible Materials | Strong oxidizing agents, strong bases. | [7][9] |

| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Chlorine, Hydrogen chloride gas. | [7] |

This guide is intended for informational purposes for a professional audience and should not be substituted for a formal risk assessment or the most current MSDS provided by the supplier. Always refer to the supplier-specific MSDS before handling the chemical.

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. epa.gov [epa.gov]

- 3. sdfine.com [sdfine.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. chemicalbook.com [chemicalbook.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. Dermatotoxicology and Sensitive Skin Syndrome | Plastic Surgery Key [plasticsurgerykey.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. chemicalbook.com [chemicalbook.com]

- 10. daikinchemicals.com [daikinchemicals.com]

- 11. ecetoc.org [ecetoc.org]

Biological activity of chloroacetophenone isomers

An In-depth Technical Guide to the Biological Activity of Chloroacetophenone Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroacetophenone exists as three primary positional isomers: 2-chloroacetophenone (B165298) (ortho-), 3-chloroacetophenone (meta-), and 4-chloroacetophenone (para-). These compounds, while sharing the same molecular formula (C₈H₇ClO), exhibit distinct physicochemical properties and biological activities due to the varying position of the chlorine atom on the phenyl ring. 2-Chloroacetophenone, commonly known as CN gas, is infamous for its use as a riot control agent and lachrymator.[1][2][3] The isomers also serve as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[4][5][6] This guide provides a comprehensive technical overview of the biological activities of these isomers, focusing on quantitative data, mechanisms of action, and relevant experimental methodologies to support research and development efforts.

Physicochemical and Toxicological Data

The biological effects of chloroacetophenone isomers are intrinsically linked to their chemical properties and reactivity. The following tables summarize key quantitative data for each isomer, compiled from various sources to facilitate a comparative analysis.

Table 1: Physicochemical Properties of Chloroacetophenone Isomers

| Property | 2-Chloroacetophenone (CN) | 3-Chloroacetophenone | 4-Chloroacetophenone |

| CAS Number | 532-27-4[1] | 99-02-5[7] | 99-91-2 |

| Synonyms | Phenacyl chloride, α-Chloroacetophenone[3] | m-Chloroacetophenone[8] | p-Chloroacetophenone[9] |

| Appearance | White to gray crystalline solid[1][3] | Clear colorless to yellow liquid[5] | Colorless to yellowish liquid/solid[8][10] |

| Molecular Weight | 154.59 g/mol [3] | 154.59 g/mol [7] | 154.59 g/mol |

| Melting Point | 54-56 °C[3][6] | N/A (liquid at room temp) | 14-18 °C[10] |

| Boiling Point | 244-245 °C[3][6] | 227-229 °C[7] | 232 °C[10] |

| Water Solubility | Insoluble / < 1 mg/mL[1][11] | Almost insoluble[8] | Sparingly soluble (111 mg/L)[10] |

| Vapor Pressure | 0.0054 mmHg @ 20-25 °C[11] | N/A | 8 mmHg @ 90 °C[10] |

Table 2: Comparative Toxicity Data of Chloroacetophenone Isomers

| Parameter | 2-Chloroacetophenone (CN) | 3-Chloroacetophenone | 4-Chloroacetophenone |

| Primary Hazard | Potent lachrymator and irritant[1][12] | Irritant[8] | Powerful irritant, potentially fatal if inhaled[8][13] |

| LD₅₀ (Oral, Rat) | 50 mg/kg[14] | Data not available | Harmful if swallowed (Category 4)[13] |

| LC₅₀ (Inhalation, Rat) | 0.159 mg/L[14] | Data not available | Fatal if inhaled (Category 2)[13] |

| Human Eye Irritation Threshold | ~0.3 - 1 mg/m³[8] | Data not available | Data not available |

| Human Insupportability Limit | 4.5 - 50 mg/m³[8] | Data not available | Data not available |

| Aquatic Toxicity | Data not available | Data not available | LC₅₀ (Fathead minnow, 96h): 51.6 mg/L[13] |

| Genotoxicity | No evidence for carcinogenicity or mutagenicity in humans found[8] | No evidence for carcinogenicity or mutagenicity in humans found[8] | Data not available |

Mechanism of Action and Signaling Pathways

The biological activity of chloroacetophenones, particularly the well-studied 2-chloroacetophenone (CN), is primarily driven by two mechanisms: covalent modification of cellular nucleophiles and activation of specific sensory receptors.

Alkylation of Sulfhydryl-Containing Enzymes

2-Chloroacetophenone is an electrophilic agent capable of reacting with nucleophilic groups in biomolecules. Its toxicity is partly attributed to the alkylation and subsequent inhibition of enzymes containing critical sulfhydryl (-SH) groups, such as lactate (B86563) dehydrogenase.[1] This covalent modification can disrupt cellular metabolism and signaling, leading to cytotoxicity. In vitro studies have shown that 2-chloroacetophenone forms adducts with endogenous thiols like glutathione (B108866) (GSH) and homocysteine in human plasma.[15] This depletion of cellular antioxidants can lead to oxidative stress and further cellular damage.

Caption: Covalent modification of sulfhydryl groups by 2-chloroacetophenone.

Activation of TRPA1 Ion Channel

The potent irritant and lachrymatory effects of 2-chloroacetophenone are mediated by the activation of the Transient Receptor Potential-Ankyrin 1 (TRPA1) ion channel.[3] TRPA1 is a non-selective cation channel expressed on nociceptive sensory neurons that function as sensors for noxious chemical stimuli. Activation of TRPA1 by CN leads to an influx of cations (primarily Ca²⁺ and Na⁺), depolarization of the neuron, and the subsequent sensation of pain, irritation, and induction of tearing and inflammation.[3]

Caption: Activation of the TRPA1 signaling pathway by 2-chloroacetophenone.

Experimental Protocols

Detailed and reproducible methodologies are critical for assessing the biological activity of chemical compounds. The following sections outline protocols for key assays relevant to the study of chloroacetophenone isomers.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol determines the concentration at which a chloroacetophenone isomer causes 50% inhibition of cell viability (IC₅₀).

-

Cell Culture: Plate human cells (e.g., A549 lung carcinoma or HaCaT keratinocytes) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a stock solution of the chloroacetophenone isomer in dimethyl sulfoxide (B87167) (DMSO). Create a series of dilutions in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.5%).

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle controls (medium with DMSO) and untreated controls. Incubate for 24 or 48 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Caption: General workflow for an in vitro cytotoxicity (MTT) assay.

Protocol 2: In Vivo Acute Inhalation Toxicity Study

This protocol is based on methodologies used in national toxicology programs to assess the acute effects of inhaled substances.[16]

-

Animal Model: Use young adult laboratory animals, such as Fischer 344/N rats, with an equal number of males and females per group.

-

Acclimation: Acclimate animals to the laboratory conditions for at least one week prior to the study.

-

Exposure System: Generate a vapor of the chloroacetophenone isomer and deliver it to whole-body inhalation chambers. Monitor the concentration within the chambers continuously using analytical methods like gas chromatography.

-

Exposure Protocol: Expose groups of animals to different target concentrations of the chloroacetophenone vapor (e.g., 0, 0.5, 1, 2, 4 mg/m³) for a set duration (e.g., 6 hours/day) for a period of up to 13 weeks.[16]

-

Clinical Observation: Observe animals daily for clinical signs of toxicity, such as eye irritation (dacryorrhea), respiratory distress (dyspnea), changes in activity, and mortality.[16] Record body weights weekly.

-

Necropsy and Histopathology: At the end of the study period, euthanize all surviving animals. Conduct a full gross necropsy. Collect major organs and tissues, especially from the respiratory tract (nasal passages, trachea, lungs) and eyes, for histopathological examination.

-

Data Analysis: Analyze data for mortality, clinical signs, body weight changes, and the incidence and severity of gross and microscopic lesions. Determine the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL).

Conclusion

The biological activities of chloroacetophenone isomers are dictated by the position of the chlorine substituent, which influences their reactivity and interaction with biological targets. 2-Chloroacetophenone is a potent sensory irritant and toxic agent, with its mechanisms involving TRPA1 activation and alkylation of cellular proteins.[1][3] 3- and 4-chloroacetophenone are also documented as irritants, with the 4-chloro isomer noted as potentially being fatal upon inhalation.[8] While all three isomers serve as important chemical intermediates, their distinct toxicological profiles necessitate careful handling and specific safety protocols. Further direct comparative studies under uniform experimental conditions would be beneficial to fully elucidate the structure-activity relationships and provide a more nuanced understanding of their relative biological impact.

References

- 1. 2-Chloroacetophenone | C8H7ClO | CID 10757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chloroacetophenone (CN): Riot Control/Tear Agent | NIOSH | CDC [cdc.gov]

- 3. Phenacyl chloride - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. 3'-Chloroacetophenone | 99-02-5 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. 3 -Chloroacetophenone 98 99-02-5 [sigmaaldrich.com]

- 8. rsc.org [rsc.org]

- 9. P-Chloroacetophenone | C8H7ClO | CID 7467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4'-Chloroacetophenone CAS#: 99-91-2 [m.chemicalbook.com]

- 11. 2-CHLOROACETOPHENONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. epa.gov [epa.gov]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 15. researchgate.net [researchgate.net]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Methodological & Application

Synthesis of 2',6'-Dichloroacetophenone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 2',6'-dichloroacetophenone, a valuable intermediate in pharmaceutical and agrochemical research. Direct Friedel-Crafts acylation of 1,3-dichlorobenzene (B1664543) is discussed, noting its primary limitation of producing the 2',4'-isomer as the major product. A more selective and higher-yielding two-step synthetic route is presented as the recommended protocol. This alternative pathway begins with the Grignard reaction of 2,6-dichlorobenzaldehyde (B137635) with a methylating agent to form 1-(2,6-dichlorophenyl)ethanol (B1294600), which is subsequently oxidized to the target compound, this compound. Detailed experimental procedures, quantitative data, and visual workflows are provided to guide researchers in the successful synthesis of this key chemical building block.

Introduction

This compound is a halogenated aromatic ketone that serves as a crucial precursor in the synthesis of a variety of biologically active molecules. The presence of two chlorine atoms ortho to the acetyl group imparts specific steric and electronic properties that are often exploited in the development of novel therapeutic agents and specialized chemicals. While the Friedel-Crafts acylation is a common method for the synthesis of acetophenones, its application to 1,3-dichlorobenzene presents significant regioselectivity challenges.

Friedel-Crafts Acylation of 1,3-Dichlorobenzene: A Note on Regioselectivity